molecular formula C15H15ClN2OS B2526405 (E)-1-[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-(dimethylamino)-2-propen-1-one CAS No. 478047-33-5

(E)-1-[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-(dimethylamino)-2-propen-1-one

Cat. No.: B2526405
CAS No.: 478047-33-5
M. Wt: 306.81
InChI Key: IKLGZRMGCHJGFL-CMDGGOBGSA-N
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Description

The compound (E)-1-[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-(dimethylamino)-2-propen-1-one (hereafter referred to as the "target compound") is a chalcone-thiazole hybrid with a molecular formula of C₁₄H₁₃ClN₂OS and an approximate molecular weight of 292.5 g/mol (calculated from structural data) . It features a thiazole ring substituted with a 2-chlorophenyl group at position 2 and a methyl group at position 3. Such hybrids are explored for their inhibitory effects on enzymes like DNA gyrase B and Leishmania arginase (LiARG) .

Properties

IUPAC Name

(E)-1-[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-(dimethylamino)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2OS/c1-10-14(13(19)8-9-18(2)3)20-15(17-10)11-6-4-5-7-12(11)16/h4-9H,1-3H3/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKLGZRMGCHJGFL-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2Cl)C(=O)C=CN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC(=N1)C2=CC=CC=C2Cl)C(=O)/C=C/N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101324737
Record name (E)-1-[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-(dimethylamino)prop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101324737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

10.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24819338
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

478047-33-5
Record name (E)-1-[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-(dimethylamino)prop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101324737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Thiazole Ring

(a) Positional Isomerism of Chlorophenyl Substituents
  • Target Compound : 2-(2-Chlorophenyl)-4-methyl-thiazol-5-yl.
  • Analog: (E)-1-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]-3-(dimethylamino)-2-propen-1-one (MW: 292.78 g/mol) . The 4-chlorophenyl analog (vs. 2-chlorophenyl) alters steric and electronic interactions.
(b) Amino Group Modifications on Thiazole
  • Ethylamino Derivatives: Example: (2E)-3-(2-Chlorophenyl)-1-[2-(ethylamino)-4-methyl-1,3-thiazol-5-yl]prop-2-en-1-one (Activity: 48.9; pIC₅₀: 7.31) . Replacing dimethylamino with ethylamino reduces electron-donating capacity but introduces a longer alkyl chain, which may affect solubility and membrane permeability.

Variations in the Propenone Moiety

(a) Aryl Substituents
  • 4-Methoxyphenyl Analog: (E)-1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-(4-methoxyphenyl)-2-propen-1-one (MW: 369.87 g/mol) .
  • 4-Toluidino Analog: (E)-1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-(4-toluidino)-2-propen-1-one (CAS: 478041-05-3) . The toluidino group introduces bulkiness and aromaticity, which may influence binding affinity and selectivity.
(b) Heterocyclic Substituents
  • Furan Derivative: (E)-3-(4-(Dimethylamino)phenyl)-1-(furan-2-yl)prop-2-en-1-one (MW: 241.29 g/mol) .

DNA Gyrase B Inhibition

  • Target Compound : Predicted to inhibit DNA gyrase B via α,β-unsaturated ketone-mediated covalent interactions and thiazole-mediated hydrophobic binding .
  • Ethylamino Derivatives: Compounds like (2E)-1-[2-(ethylamino)-4-methyl-1,3-thiazol-5-yl]-3-(4-fluorophenyl)prop-2-en-1-one (pIC₅₀: 7.29) show moderate activity, suggesting that smaller alkyl groups on the thiazole may reduce efficacy compared to dimethylamino .

LiARG Inhibition

  • Chalcone Analogs : LC32 (1-(2-Chlorophenyl)-3-(4-fluorophenyl)-2-propen-1-one) and LC34 (1-(2-Chlorophenyl)-3-(4-methoxyphenyl)-2-propen-1-one) inhibit LiARG by >50%, highlighting the importance of halogen and methoxy substituents .

Physicochemical Properties and Computational Insights

Molecular Dynamics and Docking

  • AutoDock Studies : The target compound’s docking scores are likely comparable to analogs like (2E)-3-(4-Methylphenyl)-1-(1,3-thiazol-2-yl)prop-2-en-1-one, which adopts a planar conformation for optimal enzyme binding .
  • Multiwfn Analysis: Electron localization function (ELF) studies suggest that the dimethylamino group enhances charge transfer, stabilizing interactions with catalytic residues .

Data Table: Key Structural and Activity Parameters

Compound Name Thiazole Substituents Propenone Substituents MW (g/mol) Activity (pIC₅₀/IC₅₀) Reference
Target Compound 2-(2-Chlorophenyl)-4-methyl Dimethylamino 292.5 N/A
(E)-1-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]-3-(dimethylamino)-2-propen-1-one 2-(4-Chlorophenyl) Dimethylamino 292.78 N/A
(2E)-3-(2-Chlorophenyl)-1-[2-(ethylamino)-4-methyl-1,3-thiazol-5-yl]prop-2-en-1-one 2-(Ethylamino)-4-methyl 2-Chlorophenyl ~290 7.31
(E)-1-[2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-3-(4-methoxyphenyl)-2-propen-1-one 2-(4-Chlorophenyl)-4-methyl 4-Methoxyphenyl 369.87 N/A
LC32 (1-(2-Chlorophenyl)-3-(4-fluorophenyl)-2-propen-1-one) N/A 2-Chlorophenyl, 4-Fluorophenyl ~260 >50% LiARG inhibition

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